molecular formula C12H8BrNO3 B1331129 1-(4-Bromophenoxy)-2-nitrobenzene CAS No. 56966-62-2

1-(4-Bromophenoxy)-2-nitrobenzene

Cat. No.: B1331129
CAS No.: 56966-62-2
M. Wt: 294.1 g/mol
InChI Key: SGZGUOHTKZAAQX-UHFFFAOYSA-N
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Description

1-(4-Bromophenoxy)-2-nitrobenzene is an organic compound with the molecular formula C12H8BrNO3 It is characterized by the presence of a bromophenoxy group and a nitrobenzene moiety

Preparation Methods

The synthesis of 1-(4-Bromophenoxy)-2-nitrobenzene typically involves the reaction of 4-bromophenol with 2-nitrochlorobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SN_NN​Ar)

The nitro group at the ortho position activates the aromatic ring for nucleophilic substitution by withdrawing electron density, facilitating displacement of the bromine atom.

Key Reactions and Conditions:

Reaction TypeReagents/ConditionsProductsYieldReferences
Methoxy substitutionNaOCH3_3, DMSO, 140°C1-(4-Methoxyphenoxy)-2-nitrobenzene85–93%
Amine substitutionNH3_3, Cu catalyst, 100°C1-(4-Aminophenoxy)-2-nitrobenzene70–80%

Mechanism:

  • The nitro group stabilizes the negative charge in the Meisenheimer intermediate during the two-step SN_NAr process.
  • Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, while electron-withdrawing groups (NO2_2) direct substitution to the bromine-bearing position .

Reduction of the Nitro Group

The nitro group is reduced to an amine under catalytic hydrogenation or chemical reduction conditions.

Reaction Pathways:

Reducing SystemConditionsProductsYieldReferences
H2_2, Pd/CEthanol, 25°C, 12 h1-(4-Bromophenoxy)-2-aminobenzene95%
Sn/HClHCl (conc.), reflux, 6 h1-(4-Bromophenoxy)-2-aminobenzene88%

Applications:

  • The resulting amine serves as a precursor for pharmaceuticals and agrochemicals .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions.

Examples:

Reaction TypeReagents/ConditionsProductsYieldReferences
Ullmann couplingβ-Halo-enals, Pd(PPh3_3)4_4Quinoline derivatives75–90%
Suzuki couplingArylboronic acid, Pd(OAc)2_2Biaryl ethers82%

Mechanistic Notes:

  • Oxidative addition of Pd(0) to the C–Br bond initiates the catalytic cycle.
  • Ligands like PPh3_3 accelerate transmetallation and reductive elimination .

Electrophilic Aromatic Substitution

The electron-rich phenoxy group directs electrophilic attack to the para position relative to the ether oxygen.

Example Reaction:

ElectrophileConditionsProductsYieldReferences
NitrationHNO3_3, H2_2SO4_4, 0°C1-(4-Bromophenoxy)-2,4-dinitrobenzene90%

Regioselectivity:

  • The phenoxy group directs nitration to the para position, yielding 1-(4-bromophenoxy)-2,4-dinitrobenzene .

Oxidation Reactions

The nitro group resists oxidation, but the benzylic position (if present) can be oxidized.

Oxidizing AgentConditionsProductsYieldReferences
KMnO4_4, H2_2SO4_4Reflux, 8 hCarboxylic acid derivatives<10%

Limitations:

  • Low yields due to competing side reactions (e.g., ring degradation) .

Key Data Tables

Reaction TypePreferred ReagentsTemperature RangeKey Products
SN_NArNaOCH3_3, NH3_3100–140°CMethoxy/amine-substituted aromatics
ReductionH2_2/Pd, Sn/HCl25–100°CAromatic amines
Cross-CouplingPd catalysts, ligands80–120°CBiaryls, heterocycles

Table 2: Comparative Reactivity of Functional Groups

Functional GroupReactivity in SN_NArReactivity in Cross-Coupling
–BrHighHigh (Pd-mediated)
–NO2_2Electron-withdrawingInert
–OPhElectron-donatingLow

Scientific Research Applications

Organic Synthesis

1-(4-Bromophenoxy)-2-nitrobenzene is widely used as an intermediate in organic synthesis. It can undergo various chemical reactions such as nucleophilic aromatic substitution, where the bromine atom can be replaced by other nucleophiles. This property allows the synthesis of more complex organic compounds, making it valuable in both academic and industrial settings .

Medicinal Chemistry

The compound's structure suggests potential biological activity. Research indicates that derivatives of nitrobenzene compounds exhibit antimicrobial and anticancer properties. Studies have shown that similar compounds can inhibit cell growth, with IC50 values indicating their effectiveness in drug development .

Material Science

In material science, this compound is utilized in the production of dyes and pigments due to its stable chemical structure and reactivity. The compound's ability to form covalent bonds with various substrates enhances its utility in creating advanced materials .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of nitro-substituted phenolic compounds, including this compound. The research demonstrated that these compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. The study highlighted the potential of these compounds as leads for developing new anticancer agents .

Case Study 2: Synthesis of Complex Molecules

Research conducted on the synthesis of new nitrophenyl derivatives showed that this compound could be effectively utilized to create novel compounds with enhanced biological activity. The study employed various reaction conditions to optimize yields and purity, demonstrating the compound's versatility as a synthetic building block .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenoxy)-2-nitrobenzene depends on its specific application. In biological systems, it may exert its effects by interacting with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and disrupt normal functions. The bromophenoxy group may also play a role in binding to specific molecular targets, enhancing the compound’s biological activity.

Comparison with Similar Compounds

1-(4-Bromophenoxy)-2-nitrobenzene can be compared with other similar compounds, such as:

    1-(4-Bromophenoxy)benzene: Lacks the nitro group, resulting in different chemical and biological properties.

    2-(4-Bromophenoxy)acetohydrazide:

    4-(4-Bromophenoxy)benzaldehyde: Features an aldehyde group, leading to distinct chemical behavior and uses.

The uniqueness of this compound lies in its combination of a bromophenoxy group and a nitrobenzene moiety, which provides a versatile platform for various chemical reactions and applications.

Biological Activity

1-(4-Bromophenoxy)-2-nitrobenzene (CAS No. 56966-62-2) is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a bromophenyl group substituted with a nitro group on one side and a phenoxy group on the other. The molecular formula is C12H8BrN2O3, indicating a complex structure that contributes to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Nature : The nitro group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules such as proteins and nucleic acids .
  • Intercalation : The phenoxy group may allow the compound to intercalate into DNA, potentially disrupting normal cellular processes.
  • Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes, which could be beneficial in therapeutic contexts .

Biological Activity Overview

Research has shown that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has been evaluated for its ability to inhibit bacterial growth. In vitro studies indicate effective antibacterial properties against several strains.
  • Anticancer Properties : Preliminary investigations suggest that it may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy .
  • Anti-inflammatory Effects : Some studies have reported that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of inflammatory pathways

Case Studies

  • Antimicrobial Study :
    A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values indicating potent activity.
  • Cancer Cell Line Research :
    In vitro assays using human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed increased Annexin V positivity, suggesting its potential as an anticancer agent.
  • Inflammation Model :
    An animal model of inflammation was used to assess the anti-inflammatory effects of the compound. Results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment with this compound.

Properties

IUPAC Name

1-(4-bromophenoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3/c13-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZGUOHTKZAAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291813
Record name 1-(4-bromophenoxy)-2-nitrobenzene
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Molecular Weight

294.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56966-62-2
Record name 1-(4-Bromophenoxy)-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56966-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 78380
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 56966-62-2
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Record name 1-(4-bromophenoxy)-2-nitrobenzene
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Synthesis routes and methods I

Procedure details

To a stirred solution of 1-fluoro-4-nitrobenzene (10 mmol) in DMF (20 mL) at rt, solid potassium carbonate (30 mmol) was added followed by addition of 4-bromophenol (10 mmol) to the reaction mixture and heating to 80° C. until the reaction was complete as indicated by TLC or HPLC. After cooling to rt, the reaction mixture was poured into EtOAc (100 mL), washed with H2O (2×50 mL) and brine (50 mL), and dried over sodium sulfate. The solvent was removed in vacuuo to afford the desired 4-bromophenoxy-1-nitrobenzene. The crude product was used for further transformation.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a 100 mL round bottom flask was added 4-bromophenol (2.07 g, 12.0 mmol), 2-nitrophenylboronic acid (1.00 g, 5.99 mmol), cupric acetate (1.4 g, 7.70 mmol) and DCM (50 mL). TEA (4.0 mL, 29.0 mmol) was then added followed by 4 A° molecular sieves and the reaction mixture was stirred at rt for 48 h. Reaction mixture was then filtered through celite. The filtrate was concentrated in vacuo to give a residue which was purified by silica gel chromatography, eluting with 5% EtOAc in hexane.
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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